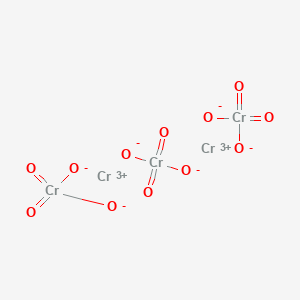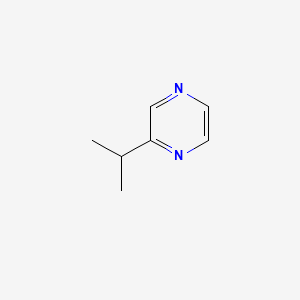
4-Methoxypiperidine
描述
4-Methoxypiperidine is an organic compound with the molecular formula C6H13NO. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a methoxy group (-OCH3) attached to the fourth carbon of the piperidine ring. This structural modification imparts unique chemical and physical properties to this compound, making it a valuable intermediate in various chemical syntheses and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methoxypiperidine can be synthesized through several methods. One common approach involves the hydrogenation of 4-methoxypyridine using palladium on carbon as a catalyst. The reaction is typically carried out in methanol at room temperature under a hydrogen atmosphere for several hours . Another method involves the reaction of 4-bromoquinuclidine with a suitable nucleophile under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and high yield. The process involves the use of hydrogen gas and a palladium catalyst, ensuring the selective reduction of the pyridine ring to form the desired piperidine derivative .
化学反应分析
Types of Reactions: 4-Methoxypiperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups into the piperidine ring .
科学研究应用
4-Methoxypiperidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of various drugs, including analgesics and anesthetics.
Industry: this compound is employed in the production of agrochemicals, dyes, and polymers
作用机制
The mechanism of action of 4-Methoxypiperidine involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Piperidine: The parent compound, lacking the methoxy group.
4-Methylpiperidine: Similar structure but with a methyl group instead of a methoxy group.
4-Methoxypyridine: The pyridine analog with a methoxy group at the fourth position.
Uniqueness: 4-Methoxypiperidine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications .
属性
IUPAC Name |
4-methoxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYSHALLPAKUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193464 | |
| Record name | 4-Methoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4045-24-3 | |
| Record name | 4-Methoxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxypiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxypiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQT8YK55HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methoxypiperidine in oxidative coupling reactions?
A1: 2,2,6,6-Tetramethyl-4-methoxypiperidine oxoammonium chloride, a derivative of this compound, acts as an effective oxidizing agent in the oxidative coupling of phenols. This reaction offers a convenient route for synthesizing various diphenyl compounds. The regioselectivity of the coupling depends on the substitution pattern of the phenol, with ortho-ortho, para-para, or dehydrogenated coupling products observed.
Q2: How does encapsulation within Cucurbit[8]uril impact the magnetic properties of 2,2,6,6-Tetramethyl-4-methoxypiperidine-1-oxyl?
A2: Encapsulating 2,2,6,6-Tetramethyl-4-methoxypiperidine-1-oxyl, a nitroxide spin label derived from this compound, within Cucurbit[8]uril primarily influences its nitrogen hyperfine coupling constant rather than its electronic g-tensor. This effect arises from alterations in the hydrogen bonding network around the nitroxide radical due to the hydrophobic cavity of the host molecule.
Q3: How is this compound utilized in cross-coupling reactions for synthesizing organophosphorus compounds?
A3: A derivative of this compound, 1-(2-(di-tert-butylphosphanyl)phenyl)-4-methoxypiperidine (L3), functions as a ligand in nickel-catalyzed C-P cross-coupling reactions. This reaction enables the synthesis of diverse tertiary phosphine oxides by coupling (het)aromatic tosylates with secondary phosphine oxides, providing a novel and efficient approach to these valuable compounds.
Q4: What insights have computational studies provided into the inhibitory potential of 4-Alkyl-4-Methoxypiperidine derivatives?
A4: Docking studies suggest that a specific 4-Alkyl-4-Methoxypiperidine derivative, 8h (R= 4-Cl-Ph), exhibits promising inhibitory activity against the Bcl-xL anti-apoptotic protein. Computational analysis reveals that this derivative binds strongly to the protein, forming a stable complex through various interactions including salt bridges, pi-pi stacking, and hydrogen bonds. These findings highlight the potential of exploring 4-Alkyl-4-Methoxypiperidine derivatives as novel anticancer agents.
Q5: How do structural modifications in titanium complexes influence the strength of titanium-oxygen bonds formed with 2,2,6,6-Tetramethylpiperidine-N-oxyl (TEMPO) and its derivatives?
A5: Experimental and theoretical studies demonstrate a significant decrease in titanium-oxygen (Ti-O) bond strength in titanium complexes when using 2,2,6,6-Tetramethylpiperidine-N-oxyl (TEMPO) or 2,2,6,6-Tetramethyl-4-methoxypiperidine-N-oxyl (4-MeO-TEMPO) as ligands and increasing the number of cyclopentadienyl groups on the titanium center. This modulation of Ti-O bond strength, influenced by ancillary ligation, allows for controlled homolysis at experimentally accessible temperatures, opening possibilities for applications in catalysis and material science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Methyl [(4-methylphenyl)sulfonyl]acetate](/img/structure/B1585008.png)



